An In-depth Technical Guide to 3-(2-Pyridyl)acrylic Acid: Synthesis, Properties, and Applications in Modern Research
An In-depth Technical Guide to 3-(2-Pyridyl)acrylic Acid: Synthesis, Properties, and Applications in Modern Research
This guide provides a comprehensive overview of 3-(2-Pyridyl)acrylic acid, a versatile heterocyclic compound. It is intended for researchers, scientists, and professionals in drug development and material science who are interested in the synthesis, properties, and diverse applications of this molecule. We will delve into the practical aspects of its synthesis, its key physicochemical properties, and its significant roles as a building block in pharmaceuticals and advanced materials.
Core Properties and Identification
3-(2-Pyridyl)acrylic acid, also known as (2E)-3-(pyridin-2-yl)prop-2-enoic acid, is a solid organic compound that holds significant interest in various scientific fields. Its structure, which combines a pyridine ring with an acrylic acid moiety, imparts unique chemical reactivity and makes it a valuable precursor in organic synthesis.
The fundamental identifiers and properties of 3-(2-Pyridyl)acrylic acid are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 7340-22-9 | [1] |
| Molecular Weight | 149.15 g/mol | [1][] |
| Molecular Formula | C₈H₇NO₂ | [] |
| Physical Form | Solid | |
| Boiling Point | 304.8 °C at 760 mmHg | [] |
| Density | 1.261 g/cm³ | [] |
| Purity | Typically ≥97% | [] |
| Storage | Inert atmosphere, room temperature or 0-8°C |
Synthesis of 3-(2-Pyridyl)acrylic Acid: A Practical Workflow
The synthesis of 3-(pyridyl)acrylic acids is commonly achieved through a Knoevenagel condensation reaction. This method is favored for its reliability and relatively straightforward procedure. The synthesis involves the reaction of a pyridinecarboxyaldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst like pyridine.
The general workflow for the synthesis of 3-(2-Pyridyl)acrylic acid is depicted in the diagram below. This process is initiated by the reaction of 2-pyridinecarboxyaldehyde with malonic acid. The use of pyridine as a solvent and catalyst facilitates the condensation, and a subsequent workup with acid yields the desired product.
Caption: A typical workflow for the synthesis of 3-(2-Pyridyl)acrylic acid.
Key Applications in Research and Development
The unique bifunctional nature of 3-(2-Pyridyl)acrylic acid, possessing both a carboxylic acid group and a pyridine nitrogen, makes it a valuable building block in several areas of research and development.
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Pharmaceutical Development: This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents.[1] Its pyridine scaffold is a common feature in many biologically active molecules, and its derivatives are being investigated for their potential in treating neurological disorders.[1] The structural motif of pyridyl-substituted compounds has been a focus in the development of new therapeutic agents.
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Material Science: In the field of material science, 3-(2-Pyridyl)acrylic acid is utilized in the creation of polymers and coatings.[1] Its incorporation into polymer chains can enhance properties such as thermal stability and adhesion.[1] Furthermore, it can act as a ligand for the formation of metal-organic frameworks (MOFs) and coordination polymers, which have applications in gas storage, catalysis, and luminescence.
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Agricultural Chemistry: The compound is also employed in the formulation of agrochemicals, including herbicides and fungicides.[1] Its ability to interact with biological systems makes it a candidate for developing new crop protection agents.[1]
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Biochemical Research and Analytical Chemistry: In biochemical studies, 3-(2-Pyridyl)acrylic acid can be used as a ligand to study enzyme interactions and metabolic pathways.[1] In analytical chemistry, its ability to form complexes with metal ions is harnessed for the detection and quantification of trace elements.[1]
Analytical Characterization Workflow
The structural elucidation and purity assessment of 3-(2-Pyridyl)acrylic acid are critical for its application in research and development. A combination of spectroscopic and chromatographic techniques is typically employed for its characterization. The following diagram outlines a standard workflow for the analytical characterization of this compound.
Caption: A standard workflow for the analytical characterization of 3-(2-Pyridyl)acrylic acid.
A typical proton NMR (¹H NMR) spectrum in a solvent like DMSO-d₆ would show characteristic signals for the protons on the pyridine ring and the vinyl group, as well as a broad singlet for the carboxylic acid proton.
Safety and Handling
3-(2-Pyridyl)acrylic acid is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated area or a fume hood.
Conclusion
3-(2-Pyridyl)acrylic acid is a valuable and versatile chemical compound with a well-established synthetic route and a growing number of applications. Its unique structural features make it a key building block in the development of new pharmaceuticals, advanced materials, and agrochemicals. A thorough understanding of its properties, synthesis, and handling is essential for researchers and scientists looking to leverage its potential in their work.
References
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PubChem. trans-3-(3-Pyridyl)acrylic acid | C8H7NO2 | CID 776396. [Link]
